Alpha-Conotoxine AuIB

Vue d'ensemble

Description

L’alpha-conotoxine AuIB est une neurotoxine peptidique isolée du venin de l’espèce de cône marin, Conus aulicus. Ce composé est connu pour sa grande spécificité et sa puissance à cibler les récepteurs nicotiniques de l’acétylcholine, en particulier le sous-type alpha3 bêta4 . En raison de ses propriétés uniques, l’this compound est devenue un outil précieux en recherche neuropharmacologique et a des applications thérapeutiques potentielles.

Applications De Recherche Scientifique

Alpha-conotoxin AuIB is widely used in scientific research due to its ability to selectively block alpha3 beta4 nicotinic acetylcholine receptors . This property makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes, including pain, addiction, and neurodegenerative diseases . Additionally, alpha-conotoxin AuIB has potential therapeutic applications in treating conditions such as chronic pain and nicotine addiction .

Mécanisme D'action

L’alpha-conotoxine AuIB exerce ses effets en se liant aux récepteurs nicotiniques de l’acétylcholine alpha3 bêta4 et en inhibant leur activité . Cette liaison empêche la transmission normale des signaux médiés par ces récepteurs, conduisant à une réduction de la libération de neurotransmetteurs . Les cibles moléculaires de l’this compound sont les sous-unités alpha3 et bêta4 des récepteurs nicotiniques de l’acétylcholine, qui sont impliquées dans diverses voies de signalisation dans le système nerveux .

Analyse Biochimique

Biochemical Properties

Alpha-Conotoxin AuIB interacts with nicotinic acetylcholine receptors, specifically the α3β4 subtype . It blocks these receptors expressed in Xenopus oocytes with an IC 50 of 0.75 μm . It has a higher potency for the α3β4 receptor than other receptor subunit combinations .

Cellular Effects

Alpha-Conotoxin AuIB has a significant impact on cellular processes. It blocks 20–35% of the nicotine-stimulated norepinephrine release from rat hippocampal synaptosomes . It does not affect nicotine-evoked dopamine release from striatal synaptosomes .

Molecular Mechanism

The molecular mechanism of Alpha-Conotoxin AuIB involves its interaction with nicotinic acetylcholine receptors. It acts as an antagonist, blocking the α3β4 nAChRs . This blockage inhibits the release of norepinephrine, a neurotransmitter, in response to nicotine stimulation .

Temporal Effects in Laboratory Settings

The effects of Alpha-Conotoxin AuIB have been studied over time in laboratory settings. It has been found that the compound exhibits poor biochemical stability, which limits its general therapeutic applicability in vivo . Strategies to enhance its stability, such as the substitution of disulfide bond with diselenide bond and N-to-C cyclization via an oligopeptide spacer, have successfully overcome these limitations .

Dosage Effects in Animal Models

The effects of Alpha-Conotoxin AuIB vary with different dosages in animal models. At a peptide concentration of 3 μm, it blocked a greater fraction of the ACh response of α3β4 receptors than did either α-conotoxin AuIA or AuIC .

Metabolic Pathways

The metabolic pathways that Alpha-Conotoxin AuIB is involved in are primarily related to its interaction with nicotinic acetylcholine receptors

Méthodes De Préparation

L’alpha-conotoxine AuIB peut être synthétisée par synthèse peptidique en phase solide (SPPS) utilisant la chimie Fmoc (N-(9-fluorényl)méthoxycarbonyl) . Le peptide linéaire est assemblé sur une résine d’amide de Rink, suivie d’une oxydation sélective pour former les ponts disulfures. Les conditions de repliement oxydatif sont cruciales pour garantir la formation correcte des ponts disulfures, ce qui est essentiel pour l’activité biologique du peptide . Les méthodes de production industrielle impliquent des techniques de synthèse et de purification à haut débit pour obtenir l’isomère souhaité avec un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

L’alpha-conotoxine AuIB subit plusieurs réactions chimiques, impliquant principalement la formation et le réarrangement des ponts disulfures. Le peptide peut être oxydé en utilisant des réactifs tels que l’iode ou le dithiothréitol dans des conditions contrôlées pour former les isomères de liaison disulfure corrects . Les principaux produits de ces réactions sont les isomères natifs et non natifs du peptide, l’isomère natif présentant la plus grande activité biologique .

Applications de recherche scientifique

L’this compound est largement utilisée en recherche scientifique en raison de sa capacité à bloquer sélectivement les récepteurs nicotiniques de l’acétylcholine alpha3 bêta4 . Cette propriété en fait un outil précieux pour étudier le rôle de ces récepteurs dans divers processus physiologiques et pathologiques, notamment la douleur, la dépendance et les maladies neurodégénératives . De plus, l’this compound a des applications thérapeutiques potentielles dans le traitement de conditions telles que la douleur chronique et la dépendance à la nicotine .

Comparaison Avec Des Composés Similaires

L’alpha-conotoxine AuIB fait partie d’une grande famille d’alpha-conotoxines, qui se caractérisent par leur capacité à cibler les récepteurs nicotiniques de l’acétylcholine . Des composés similaires comprennent l’alpha-conotoxine AuIA et l’alpha-conotoxine AuIC, qui ciblent également les récepteurs nicotiniques de l’acétylcholine mais avec des spécificités et des puissances différentes . L’this compound est unique par sa grande sélectivité pour le sous-type alpha3 bêta4, ce qui en fait un outil précieux pour étudier ce sous-type de récepteur spécifique .

Propriétés

IUPAC Name |

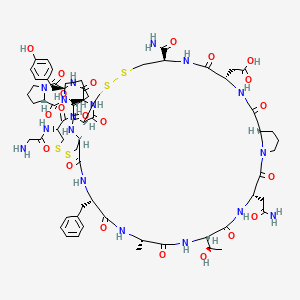

2-[(1R,6R,9S,12S,18S,21S,24S,27S,30R,33S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-18-(2-amino-2-oxoethyl)-27-benzyl-6-carbamoyl-21-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-45-[(4-hydroxyphenyl)methyl]-24-methyl-8,11,17,20,23,26,29,32,38,44,47,50,52-tridecaoxo-3,4,55,56-tetrathia-7,10,16,19,22,25,28,31,37,43,46,49,51-tridecazapentacyclo[28.20.7.012,16.033,37.039,43]heptapentacontan-9-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H89N17O21S4/c1-31-53(91)79-51(32(2)84)62(100)74-39(23-48(67)86)64(102)80-18-6-11-45(80)60(98)72-37(24-50(88)89)55(93)76-41(52(68)90)27-104-106-29-43-59(97)75-40(26-83)56(94)73-38(22-34-14-16-35(85)17-15-34)63(101)82-20-8-13-47(82)65(103)81-19-7-12-46(81)61(99)78-44(30-107-105-28-42(57(95)77-43)70-49(87)25-66)58(96)71-36(54(92)69-31)21-33-9-4-3-5-10-33/h3-5,9-10,14-17,31-32,36-47,51,83-85H,6-8,11-13,18-30,66H2,1-2H3,(H2,67,86)(H2,68,90)(H,69,92)(H,70,87)(H,71,96)(H,72,98)(H,73,94)(H,74,100)(H,75,97)(H,76,93)(H,77,95)(H,78,99)(H,79,91)(H,88,89)/t31-,32+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,51-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNSCQIKKAACJG-SBLJLSJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(C(=O)N3)NC(=O)CN)C(=O)NC(C(=O)N1)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)CO)C(=O)N)CC(=O)O)CC(=O)N)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)CN)C(=O)N[C@H](C(=O)N1)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)CO)C(=O)N)CC(=O)O)CC(=O)N)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H89N17O21S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1572.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216299-21-7 | |

| Record name | n/a | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary target of alpha-conotoxin AuIB and how does it exert its effects?

A1: Alpha-conotoxin AuIB acts as a potent and selective antagonist of the neuronal nicotinic acetylcholine receptor (nAChR) subtype α3β4. [, ] It binds to this receptor subtype, preventing the binding of acetylcholine and subsequent channel activation. [, ] This blockade of α3β4 nAChRs effectively inhibits neuronal signaling mediated by this receptor subtype. [, ]

Q2: What are the structural features of alpha-conotoxin AuIB?

A2: Alpha-conotoxin AuIB is a 15-residue peptide toxin isolated from the venom of the cone snail Conus aulicus. [] It adopts a well-defined three-dimensional structure characterized by a short α-helix and two disulfide bonds, similar to other α4/7 subfamily α-conotoxins. [] The absence of a tyrosine residue typically found in other α4/7 members leads to a unique C-terminal bend, placing Asp14 in a position analogous to Tyr15 in other α4/7 α-conotoxins. [] This structural difference contributes to its unique selectivity for the α3β4 nAChR subtype. []

Q3: How does the structure of alpha-conotoxin AuIB relate to its selectivity for the α3β4 nAChR subtype?

A3: Structural comparisons between alpha-conotoxin AuIB and α3β2 subtype-specific α-conotoxin MII reveal distinct electrostatic surface charge distributions. [] These differences in surface charge distribution likely play a crucial role in the differential recognition and binding affinity of these toxins for their respective nAChR subtypes. []

Q4: Has the dynamic behavior of alpha-conotoxin AuIB in solution been studied?

A4: Yes, detailed atomistic molecular dynamics (MD) simulations have been performed to study the conformational stability and hydrodynamic properties of alpha-conotoxin AuIB in water. [] These simulations revealed a preference for the folded conformation and highlighted the stabilizing effect of the α-helix and disulfide bonds. [] The simulations also provided valuable insights into its translational and rotational diffusivities, key parameters in understanding its mobility and interactions in biological systems. []

Q5: How does prenatal nicotine exposure affect the sensitivity of cardiac vagal neurons to alpha-conotoxin AuIB?

A5: Research has shown that prenatal nicotine exposure can alter the nAChR subtype responsible for modulating the excitation of cardiac vagal neurons in the nucleus ambiguus. [] In animals exposed to nicotine prenatally, alpha-conotoxin AuIB exhibits increased efficacy in blocking the cytisine-evoked augmentation of glutamatergic neurotransmission and changes in holding current, suggesting a shift towards a predominance of α3β4 nAChRs in these neurons. [] This highlights the potential long-term impact of nicotine exposure on neuronal signaling pathways.

Q6: What is the role of α3β4 nAChRs in neurotransmitter release, and how has alpha-conotoxin AuIB contributed to our understanding?

A6: Studies employing alpha-conotoxin AuIB have been instrumental in elucidating the role of α3β4 nAChRs in neurotransmitter release. Research suggests that α3β4 nAChRs play a role in mediating nicotine-evoked norepinephrine release in the hippocampus, while α3β2 nAChRs appear to be involved in dopamine release in the striatum. [] This differential involvement was demonstrated by the selective blocking effects of alpha-conotoxin AuIB on nicotine-stimulated norepinephrine release and α-conotoxin MII on dopamine release. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trilithium;3-[[7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]diazenyl]-8-oxido-6-sulfonaphthalen-2-yl]amino]benzenesulfonate](/img/structure/B561487.png)

![Ethyl 3-[4-(acetyloxy)phenyl]propanoate](/img/structure/B561488.png)

![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)

![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)

![(16E)-16-(1-hydroxyethylidene)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid](/img/structure/B561507.png)